5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
CAS No.:
Cat. No.: VC15697559
Molecular Formula: C32H27Cl2NO2
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H27Cl2NO2 |
|---|---|
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | 5-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
| Standard InChI | InChI=1S/C32H27Cl2NO2/c1-32(2)16-24-29-22-8-4-3-7-19(22)12-14-26(29)35-31(30(24)27(36)17-32)23-9-5-6-10-28(23)37-18-20-11-13-21(33)15-25(20)34/h3-15,31,35H,16-18H2,1-2H3 |
| Standard InChI Key | BNRKTUUVODLIER-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure combines a partially hydrogenated benzo[a]phenanthridine scaffold with a 2,4-dichlorobenzyl ether substituent. Key features include:
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Core structure: A tetrahydrobenzo[a]phenanthridin-4(1H)-one system with a ketone at position 4.
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Substituents:
Table 1: Molecular Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step strategies, often starting with precursor functionalization followed by cyclization:
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Etherification: Introduction of the 2,4-dichlorobenzyl ether via nucleophilic substitution using 2,4-dichlorobenzyl chloride .
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Core Formation: Copper- or palladium-catalyzed annulation reactions to construct the phenanthridinone core .
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Dimethyl Incorporation: Alkylation or radical-mediated reactions to install geminal dimethyl groups .
Table 2: Representative Synthetic Steps
Biological Activity and Mechanisms
Table 3: Comparative Bioactivity of Analogues
Physicochemical Properties and Stability
Solubility and Stability Profile
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Solubility: Poor aqueous solubility; soluble in DMSO, DMA, and CH₂Cl₂.
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Stability: Stable under inert conditions but susceptible to oxidative degradation at elevated temperatures.
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparisons
| Compound | Core Structure | Key Modifications | Bioactivity Highlight |
|---|---|---|---|
| Target Compound | Tetrahydrobenzo[a]phenanthridin-4-one | 2,4-Dichlorobenzyl ether, dimethyl | Under investigation |
| Glutaminase C-IN-1 | Tetrahydrobenzo[a]phenanthridine | 3-Bromo-4-(dimethylamino)phenyl | Glutaminase inhibition |
| Benzo[c]phenanthridin-6-one | Benzo[c]phenanthridinone | 8-Hydroxy, 6-oxo | Neutrophil suppression |
Challenges and Future Directions
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